molecular formula C18H19N5O4S B11274519 N-(2,5-dimethoxyphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B11274519
M. Wt: 401.4 g/mol
InChI Key: MXQHYOBDDBBQOT-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. Common steps might include:

    Formation of the diazino[4,5-d]pyrimidine core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the ethylsulfanyl group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the 2,5-dimethoxyphenyl group: This could involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the acetamide linkage: This might involve amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This could involve the oxidation of the ethylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions might target the carbonyl group in the pyrimidine ring.

    Substitution: The methoxy groups on the phenyl ring could be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group could yield the corresponding sulfoxide or sulfone.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHOXYPHENYL)-2-[7-(METHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE
  • N-(2,5-DIMETHOXYPHENYL)-2-[7-(PROPYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE could lie in its specific substitution pattern, which may confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C18H19N5O4S/c1-4-28-18-19-8-12-16(22-18)20-10-23(17(12)25)9-15(24)21-13-7-11(26-2)5-6-14(13)27-3/h5-8,10H,4,9H2,1-3H3,(H,21,24)

InChI Key

MXQHYOBDDBBQOT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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